3-(4-chlorophenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]quinazoline core fused with chlorophenyl and methylphenyl groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]quinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl and methylphenyl groups: These groups can be introduced through substitution reactions using appropriate reagents such as chlorobenzene and methylbenzene derivatives.
Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
3-(4-chlorophenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, resulting in antiproliferative effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
3-(4-chlorophenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazole core and have been studied for their anticancer and kinase inhibitory activities.
Quinazoline derivatives: Quinazoline compounds, such as 4,6,7-trisubstituted quinazolines, have shown potent antitumor activity and are used in the development of anticancer agents.
Triazolo[1,5-a]quinazoline derivatives: These compounds have been investigated for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C24H20ClN3O |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C24H20ClN3O/c1-14-3-5-16(6-4-14)18-11-21-20(22(29)12-18)13-26-24-23(15(2)27-28(21)24)17-7-9-19(25)10-8-17/h3-10,13,18H,11-12H2,1-2H3 |
InChI Key |
IYHIKRDVCMJNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl)C(=O)C2 |
Origin of Product |
United States |
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